![molecular formula C32H32NP B12875236 (1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)
(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand. This compound is notable for its application in asymmetric catalysis, particularly in the synthesis of chiral molecules. The presence of both phosphine and amine functionalities in its structure makes it a versatile ligand in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Formation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of naphthalene derivatives.
Introduction of the Phosphine Group: The phosphine group is introduced via a reaction with tert-butyl(phenyl)phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Coordination: The compound can coordinate with metal centers to form metal-ligand complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Coordination: Metal salts such as palladium chloride and platinum chloride are commonly used.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with metal centers.
科学研究应用
(1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of chiral molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
作用机制
The mechanism of action of (1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves its ability to coordinate with metal centers, forming metal-ligand complexes. These complexes can then participate in various catalytic cycles, facilitating the formation of chiral products. The molecular targets include metal ions such as palladium and platinum, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
相似化合物的比较
Similar Compounds
(1R)-4-(3-Phenoxyphenyl)-1-phosphono-1-butanesulfonic acid: Another chiral phosphine compound with similar applications in catalysis.
Thiophosphate Compounds: These compounds also contain phosphine groups and are used in similar catalytic processes.
Uniqueness
(1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its dual functionality as both a phosphine and an amine ligand. This dual functionality enhances its versatility and effectiveness in asymmetric catalysis, making it a valuable compound in the synthesis of chiral molecules.
属性
分子式 |
C32H32NP |
|---|---|
分子量 |
461.6 g/mol |
IUPAC 名称 |
1-[2-[tert-butyl(phenyl)phosphanyl]naphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C32H32NP/c1-32(2,3)34(25-15-7-6-8-16-25)29-22-20-24-14-10-12-18-27(24)31(29)30-26-17-11-9-13-23(26)19-21-28(30)33(4)5/h6-22H,1-5H3/t34-/m0/s1 |
InChI 键 |
XBGMWAPKCDVUIX-UMSFTDKQSA-N |
手性 SMILES |
CC(C)(C)[P@@](C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C |
规范 SMILES |
CC(C)(C)P(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


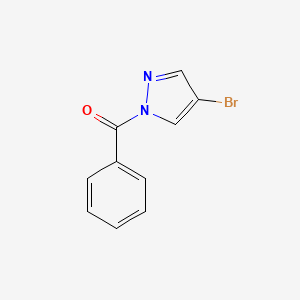
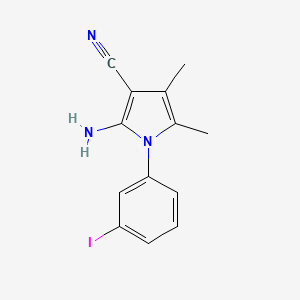
![2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)
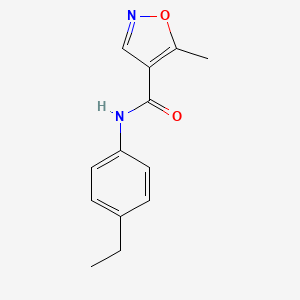
![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine](/img/structure/B12875183.png)
![3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
![(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone](/img/structure/B12875192.png)

![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12875209.png)

![6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione](/img/structure/B12875227.png)
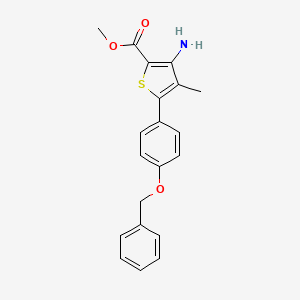
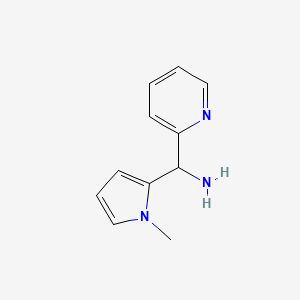
![2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran](/img/structure/B12875252.png)
